molecular formula C17H16N2O3 B12603650 2,2-Dimethyl-5-(3-nitroanilino)-2,3-dihydro-1H-inden-1-one CAS No. 918330-20-8

2,2-Dimethyl-5-(3-nitroanilino)-2,3-dihydro-1H-inden-1-one

Cat. No.: B12603650
CAS No.: 918330-20-8
M. Wt: 296.32 g/mol
InChI Key: VTZMOBBWQAHDTP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(3-nitroanilino)-2,3-dihydro-1H-inden-1-one is a complex organic compound characterized by its unique structure, which includes a nitroaniline group attached to a dihydroindenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-(3-nitroanilino)-2,3-dihydro-1H-inden-1-one typically involves the reaction of 3-nitroaniline with a suitable indenone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-(3-nitroanilino)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives with different properties.

Scientific Research Applications

2,2-Dimethyl-5-(3-nitroanilino)-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-(3-nitroanilino)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The nitroaniline group can interact with various enzymes and receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

2,2-Dimethyl-5-(3-nitroanilino)-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds, such as:

    2,2-Dimethyl-5-(3-nitroanilino)methylene-1,3-dioxane-4,6-dione: Similar structure but different core, leading to different properties and applications.

    2,2-Dimethyl-5-(1-(3-nitroanilino)ethylidene)-1,3-dioxane-4,6-dione: Another similar compound with different substituents, affecting its reactivity and applications.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

918330-20-8

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

2,2-dimethyl-5-(3-nitroanilino)-3H-inden-1-one

InChI

InChI=1S/C17H16N2O3/c1-17(2)10-11-8-13(6-7-15(11)16(17)20)18-12-4-3-5-14(9-12)19(21)22/h3-9,18H,10H2,1-2H3

InChI Key

VTZMOBBWQAHDTP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C1=O)C=CC(=C2)NC3=CC(=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

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